5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a carboxamide group. The compound’s 4-phenoxyphenyl substituent at the carboxamide position distinguishes it from analogs, influencing its electronic properties and binding interactions.
Properties
IUPAC Name |
5-oxo-N-(4-phenoxyphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-17(16-12-20-19-22(18(16)24)10-11-26-19)21-13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNRKAOETLIEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=C4N(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Structural Comparison
Key structural variations among thiazolo[3,2-a]pyrimidine derivatives include substituents on the pyrimidine ring, the carboxamide group, and additional fused rings. Below is a comparative analysis:
Key Observations :
- Ester derivatives (e.g., ) lack the carboxamide’s hydrogen-bonding capacity, which may reduce target affinity.
Key Observations :
- Hydrazinolysis is a common step for introducing carboxamide groups, though yields vary (53–68%) depending on substituents .
- One-pot syntheses (e.g., ) offer efficiency but may require optimization for bulky substituents like phenoxyphenyl.
Physical and Spectral Properties
Key Observations :
- IR spectra consistently show C=O stretches near 1630–1680 cm⁻¹ and NH stretches ~3280 cm⁻¹ .
- ¹H NMR signals for aromatic protons (δ 7.10–7.80) and substituents (e.g., OCH₃ at δ 3.85) confirm structural assignments .
Key Observations :
- The phenoxyphenyl group in the target compound may improve target selectivity compared to smaller substituents (e.g., methoxy).
- PAINS alerts in some analogs () highlight the need for careful interpretation of bioactivity data.
Biological Activity
5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine class, known for its diverse biological activities and therapeutic potential. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring fused to a pyrimidine ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H19N3O3S |
| Molecular Weight | 453.50 g/mol |
| CAS Number | 851944-14-4 |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the compound's potent anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting the cell cycle. For example, a study demonstrated that derivatives of thiazolopyrimidine exhibited significant anticancer activity comparable to Doxorubicin in A549 lung cancer cells, with mechanisms involving topoisomerase II inhibition .
The primary mechanisms through which this compound exerts its effects include:
- Topoisomerase II Inhibition : The compound fits well into the active site of topoisomerase II, disrupting DNA replication and transcription processes .
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in various cancer cell lines, leading to reduced cell viability.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenoxy and thiazole rings significantly affect the biological activity of the compound. For instance:
- Substitution at the phenoxy position enhances binding affinity to target proteins.
- Variations in the thiazole ring can modulate solubility and bioavailability.
Study 1: Anticancer Efficacy
A recent investigation evaluated the anticancer efficacy of this compound against multiple cancer types. The findings revealed that this compound exhibited IC50 values in low micromolar ranges across several cell lines including breast (MCF7), lung (A549), and colon (HCT116) cancers.
Study 2: Mechanistic Insights
Another study explored the mechanistic insights into how this compound induces apoptosis in cancer cells. The research utilized flow cytometry and Western blotting techniques to demonstrate that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
